
(S)-6-Bromo-7-methylchroman-4-aminehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Bromination: The bromination of 7-methylchroman can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature.
Amination: The introduction of the amine group can be performed using ammonia or an amine source under suitable conditions. This step may require a catalyst or specific reaction conditions to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt, which is often done in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt, which may affect its solubility and stability.
7-Methylchroman-4-amine: Lacks the bromine atom, which may alter its reactivity and biological activity.
6-Bromo-4-aminomethylchroman: Differs in the position of the amine group, which may influence its interaction with biological targets.
Uniqueness
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific structural features, including the presence of both bromine and amine groups, as well as the hydrochloride salt. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(4S)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
Clé InChI |
WTCDOBVYPQNVCJ-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC2=C(C=C1Br)[C@H](CCO2)N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051159.png)
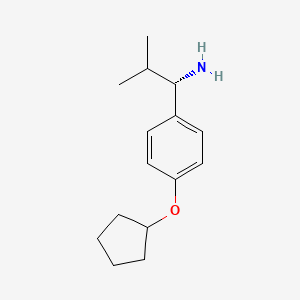
![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
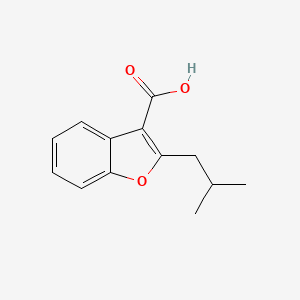
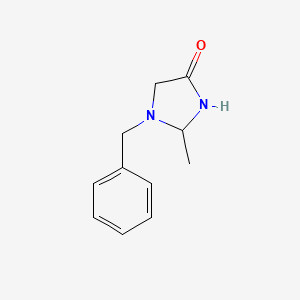
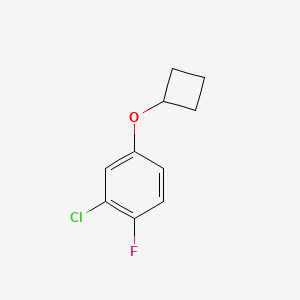


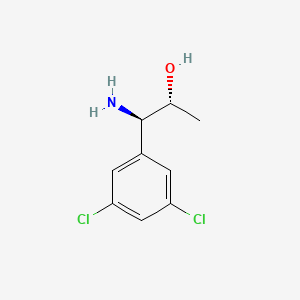


![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)


